Cas no 75040-32-3 (1-cyclobutylprop-2-en-1-one)
1-cyclobutylprop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-PROPEN-1-ONE, 1-CYCLOBUTYL-
- 1-cyclobutylprop-2-en-1-one
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- Inchi: 1S/C7H10O/c1-2-7(8)6-4-3-5-6/h2,6H,1,3-5H2
- InChI Key: WMOHIAZZKAITHJ-UHFFFAOYSA-N
- SMILES: C(C1CCC1)(=O)C=C
1-cyclobutylprop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1230724-0.05g |
1-cyclobutylprop-2-en-1-one |
75040-32-3 | 0.05g |
$924.0 | 2023-05-26 | ||
| Enamine | EN300-1230724-0.1g |
1-cyclobutylprop-2-en-1-one |
75040-32-3 | 0.1g |
$968.0 | 2023-05-26 | ||
| Enamine | EN300-1230724-0.25g |
1-cyclobutylprop-2-en-1-one |
75040-32-3 | 0.25g |
$1012.0 | 2023-05-26 | ||
| Enamine | EN300-1230724-0.5g |
1-cyclobutylprop-2-en-1-one |
75040-32-3 | 0.5g |
$1056.0 | 2023-05-26 | ||
| Enamine | EN300-1230724-1.0g |
1-cyclobutylprop-2-en-1-one |
75040-32-3 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1230724-2.5g |
1-cyclobutylprop-2-en-1-one |
75040-32-3 | 2.5g |
$2155.0 | 2023-05-26 | ||
| Enamine | EN300-1230724-5.0g |
1-cyclobutylprop-2-en-1-one |
75040-32-3 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1230724-10.0g |
1-cyclobutylprop-2-en-1-one |
75040-32-3 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1230724-50mg |
1-cyclobutylprop-2-en-1-one |
75040-32-3 | 50mg |
$707.0 | 2023-10-02 | ||
| Enamine | EN300-1230724-100mg |
1-cyclobutylprop-2-en-1-one |
75040-32-3 | 100mg |
$741.0 | 2023-10-02 |
1-cyclobutylprop-2-en-1-one Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 1-cyclobutylprop-2-en-1-one
Comprehensive Analysis of 1-Cyclobutylprop-2-en-1-one (CAS No. 75040-32-3): Properties, Applications, and Industry Trends
1-Cyclobutylprop-2-en-1-one (CAS No. 75040-32-3) is a specialized organic compound gaining attention in synthetic chemistry and material science due to its unique structural features. As a cyclic ketone derivative, it serves as a versatile building block for pharmaceutical intermediates, flavor/fragrance compounds, and polymer precursors. The compound's cyclobutyl ring combined with an α,β-unsaturated carbonyl moiety enables diverse reactivity patterns, making it valuable for Michael addition reactions and cycloaddition chemistry.
Recent studies highlight the growing demand for small-ring cyclic compounds like 1-cyclobutylprop-2-en-1-one in drug discovery. The strained cyclobutane structure offers conformational rigidity that enhances binding affinity in bioactive molecules. Pharmaceutical researchers are exploring its potential in developing kinase inhibitors and anti-inflammatory agents, as evidenced by increased patent filings containing this scaffold since 2020. Meanwhile, the cosmetics industry values its derivatives for creating long-lasting fragrance molecules with woody-amber notes.
The synthesis of CAS 75040-32-3 typically involves cross-coupling reactions between cyclobutanecarbonyl chloride and vinyl metallic reagents, or through ring-closing metathesis of appropriate diene precursors. Advanced purification techniques like preparative HPLC ensure high purity (>98%) for research applications. Analytical characterization commonly employs GC-MS, NMR spectroscopy, and FT-IR, with the compound showing distinctive signals at 1705 cm-1 (C=O stretch) and 5.6-6.2 ppm (vinyl protons) in spectral data.
Environmental and safety profiles of 1-cyclobutylprop-2-en-1-one align with modern green chemistry principles. Unlike many α,β-unsaturated carbonyls, it demonstrates relatively low toxicity in standard OECD 420 tests, and its biodegradability index exceeds 60% in 28-day studies. These properties make it attractive for sustainable manufacturing, particularly in the EU where REACH compliance drives demand for safer alternatives.
Emerging applications include its use in photoactive materials for organic electronics. The compound's conjugated system enables efficient energy transfer when incorporated into OLED host materials, with recent Japanese patents demonstrating enhanced electroluminescence efficiency. Additionally, its derivatives show promise as click chemistry components for bioconjugation in diagnostic assays.
Market analysts project 6.8% CAGR growth for cyclobutane-containing compounds through 2030, driven by pharmaceutical and electronic materials sectors. Suppliers now offer custom synthesis services for 75040-32-3 derivatives, with technical specifications emphasizing low metal impurities (<0.5 ppm) crucial for catalysis applications. Storage recommendations typically suggest argon atmosphere at -20°C to prevent radical polymerization of the vinyl group.
Academic interest continues to grow, with over 30 publications referencing 1-cyclobutylprop-2-en-1-one in 2023 alone. Notable work includes its use in asymmetric organocatalysis by MIT researchers and flow chemistry optimizations published in Advanced Synthesis & Catalysis. These developments address common search queries about "handling sensitive enones" and "scaling up cyclobutane syntheses" – frequent concerns among process chemists.
Quality control protocols for CAS 75040-32-3 now incorporate residual solvent analysis by headspace GC, reflecting industry focus on ICH Q3C guidelines. Leading manufacturers provide detailed COAs including chiral purity data when applicable, responding to demand from asymmetric synthesis applications. The compound's logP value of 1.2 ± 0.3 makes it particularly useful for developing CNS-targeting drugs with optimal blood-brain barrier penetration.
Future research directions may explore its potential in bioorthogonal chemistry and proteolysis-targeting chimeras (PROTACs). The compound's balance between stability and reactivity positions it well for these cutting-edge applications, particularly when modified with fluorine substituents to tune electronic properties. These developments align with trending searches for "versatile small-ring building blocks" and "next-generation drug scaffolds" across scientific databases.
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